molecular formula C20H14N2O3 B3269373 3',6'-Diaminofluoran CAS No. 509-72-8

3',6'-Diaminofluoran

Cat. No.: B3269373
CAS No.: 509-72-8
M. Wt: 330.3 g/mol
InChI Key: ACNUVXZPCIABEX-UHFFFAOYSA-N
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Description

3’,6’-Diaminofluoran: is a chemical compound with the molecular formula C20H14N2O3 . It is known for its unique structure, which includes a spiro linkage between a benzofuran and a xanthene moiety. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

3’,6’-Diaminofluoran has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

    Biology: The compound is utilized in biochemical assays and as a fluorescent marker in microscopy.

    Medicine: Research explores its potential as a diagnostic tool and in drug development.

    Industry: It is employed in the production of colorants for textiles and inks.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,6’-Diaminofluoran typically involves the reaction of phthalic anhydride with resorcinol in the presence of a catalyst, followed by the introduction of amino groups at the 3’ and 6’ positions. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of 3’,6’-Diaminofluoran may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3’,6’-Diaminofluoran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The amino groups at the 3’ and 6’ positions can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3’,6’-Diaminofluoran involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their function. The compound’s fluorescent properties are exploited in imaging techniques, where it binds to specific cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

    Rhodamine B: Similar in structure but with different functional groups, used extensively as a dye.

    Fluorescein: Another xanthene derivative with distinct fluorescent properties.

    Eosin: A related compound used in histology for staining tissues.

Uniqueness: 3’,6’-Diaminofluoran is unique due to its specific amino substitutions at the 3’ and 6’ positions, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

IUPAC Name

3',6'-diaminospiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNUVXZPCIABEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198925
Record name 3',6'-Diaminofluoran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509-72-8
Record name 3′,6′-Diaminospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',6'-Diaminofluoran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',6'-Diaminofluoran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',6'-DIAMINOFLUORAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35PU6E1AOA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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